molecular formula C22H23N3O4S B2877730 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-methylbenzoate CAS No. 851127-49-6

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-methylbenzoate

Cat. No. B2877730
CAS RN: 851127-49-6
M. Wt: 425.5
InChI Key: CGCBDNBAVQQRMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the pyrazole ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, FTIR, 1H and 13C NMR spectroscopy, and MS could be used to corroborate the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in fields like medicine or materials science .

properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14-10-6-7-11-16(14)21(26)29-20-19(15(2)23-24(20)22(3,4)5)30-18-13-9-8-12-17(18)25(27)28/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCBDNBAVQQRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-methylbenzoate

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